molecular formula C17H20O4S B8262805 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenes ulfonic acid

4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenes ulfonic acid

Cat. No.: B8262805
M. Wt: 320.4 g/mol
InChI Key: KKJKXQYVUVWWJP-URPBKQNGSA-N
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Description

4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid is an organic compound with the molecular formula C17H20O4S. It is a white to pale yellow powder that is soluble in common solvents such as ethanol and chloroform. This compound is known for its acidic properties and can react with bases to form corresponding salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid involves multiple steps and requires a thorough understanding of organic chemistry. One possible method includes reacting appropriate starting materials with sulfonic acid under controlled conditions. The reaction typically involves heating and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acid derivatives, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other biomolecules. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,7,7-Trimethyl-3-oxo-bicyclo(2.2.2)hept-2-ylidene)methyl)benzenesulfonic acid is unique due to its specific bicyclic structure and the presence of the sulfonic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

4-[(Z)-[(1S,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21)/b13-10-/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJKXQYVUVWWJP-URPBKQNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C1(C)C)/C(=C/C3=CC=C(C=C3)S(=O)(=O)O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56039-58-8
Record name 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid
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